Product packaging for 3-Iodo-2-(trifluoromethyl)thiophene(Cat. No.:CAS No. 2137541-84-3)

3-Iodo-2-(trifluoromethyl)thiophene

Cat. No.: B2736395
CAS No.: 2137541-84-3
M. Wt: 278.03
InChI Key: ZEBCHFYYIYWFQG-UHFFFAOYSA-N
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Description

3-Iodo-2-(trifluoromethyl)thiophene is a versatile heterocyclic building block designed for advanced research and development applications. This compound features a reactive iodine atom and an electron-withdrawing trifluoromethyl group on the thiophene ring, making it a valuable precursor in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, for constructing complex biaryl systems . The strategic incorporation of fluorine atoms is a key tactic in modern medicinal and agrochemical chemistry, as it can significantly improve a compound's metabolic stability, lipophilicity, and overall bioavailability . Thiophene derivatives are of significant interest in material science, particularly in the synthesis of conductive polymers and organic electronics, where they can contribute to tailored electronic properties . Researchers utilize this scaffold in the synthesis of novel fluorinated heterocycles, which are privileged structures in the development of active pharmaceutical ingredients and functional materials . Handle with appropriate precautions, as halogenated and fluorinated compounds can pose health hazards. This product is intended for laboratory research use only and is not classified as a drug or approved for any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2F3IS B2736395 3-Iodo-2-(trifluoromethyl)thiophene CAS No. 2137541-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3IS/c6-5(7,8)4-3(9)1-2-10-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBCHFYYIYWFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3IS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo 2 Trifluoromethyl Thiophene

Precursor Synthesis and Preparation Strategies

The preparation of suitable starting materials is a critical first step for many synthetic routes leading to the target compound. These precursors often contain the trifluoromethyl group and a sulfur-containing moiety, primed for cyclization.

Trifluoromethylated vinyl sulfides and enynes are versatile building blocks in organofluorine chemistry. An interesting approach to multifunctionalized thiophenes involves the treatment of 1,1,6,6-tetrakis(ethylthio)-2,5-bis(trifluoromethyl)hexa-1,5-dien-3-yne with a mixture of trifluoroacetic acid and water. mdpi.com This reaction proceeds through a thiophene (B33073) intermediate that, upon hydrolysis, yields the final product. mdpi.com

The synthesis of (E)-2-CF3-1-buten-3-ynyl benzyl (B1604629) sulfides can be achieved via the Sonogashira cross-coupling reaction of (Z)-2-bromo-2-CF3-vinyl benzyl sulfide (B99878) with various terminal acetylenes. These enyne sulfides are key precursors that can undergo subsequent iodocyclization to afford 4-CF3-3-iodo-2-substituted thiophenes in good to high yields. researchgate.net

A one-pot C-S coupling and heterocyclization approach has also been developed for substituted thiophenes, highlighting the utility of building-block strategies in heterocyclic synthesis. mdpi.com

The synthesis of halogenated thiophenes is crucial for subsequent functionalization. Halogenated thiophenes can serve as precursors in the preparation of more complex structures through reactions like Suzuki cross-coupling. google.com The presence of a strong electron-withdrawing group, such as the trifluoromethyl group, significantly influences the reactivity and regioselectivity of these precursors.

Direct halogenation of thiophene rings bearing a trifluoromethyl group can be challenging due to the deactivating nature of the CF3 group. However, methods for the iodination of electron-poor thiophenes have been developed. researchgate.netresearchgate.net For instance, even with a deactivating group, 2-CF3-indole is highly reactive towards electrophiles, allowing for the synthesis of 3-chloro-, 3-bromo-, and 3-iodoindoles in high yields, which serves as an analogy for thiophene systems. mdpi.com

Double iodation of specific enyne sulfides has been shown to produce 4-(difluoroiodomethyl)-3-iodo-2-substituted thiophenes, demonstrating a method to introduce iodine alongside a fluorinated group in a single cyclization step. researchgate.net

Direct Synthetic Routes to 3-Iodo-2-(trifluoromethyl)thiophene

Direct synthetic methods aim to construct the target molecule in fewer steps, often by forming the thiophene ring and introducing the iodo-substituent in a single or tandem process.

Iodocyclization of sulfur-containing alkynes is a powerful method for the direct synthesis of iodinated thiophenes. nih.gov This reaction typically involves the electrophilic activation of an alkyne by an iodine source, followed by the intramolecular nucleophilic attack of a sulfur-containing group.

One such strategy involves the dehydrative iodocyclization of 1-mercapto-3-yn-2-ols. These reactions, carried out at room temperature using molecular iodine and a base like sodium bicarbonate, proceed via an iodine-induced 5-endo-dig cyclization, followed by dehydration to yield 3-iodothiophenes in good yields. nih.gov Similarly, the iodocyclization of (E)-2-CF3-1-buten-3-ynyl benzyl sulfides leads to the formation of 4-CF3-3-iodo-2-substituted thiophenes. researchgate.net

Copper-promoted cyclization of S-containing alkyne derivatives is another effective route. For example, (Z)-1-en-3-ynyl(butyl)sulfanes can be converted to the corresponding 3-halothiophenes using CuX₂ (where X = Cl or Br). mdpi.com This process is believed to occur through a CuX₂-promoted 5-endo-dig S-cyclization. mdpi.com

Table 1: Examples of Iodocyclization Reactions for Thiophene Synthesis

Starting Material Reagents & Conditions Product Yield Reference
1-Mercapto-3-yn-2-ols I₂, NaHCO₃, MeCN, rt 3-Iodothiophenes 65-88% nih.gov
(E)-2-CF3-1-buten-3-ynyl benzyl sulfides I₂ 4-CF3-3-iodo-2-substituted thiophenes Good to High researchgate.net
(Z)-1-en-3-ynyl(butyl)sulfanes CuBr₂, THF 3-Bromothiophenes N/A mdpi.com

The direct iodination of a pre-formed 2-(trifluoromethyl)thiophene (B1302784) ring presents a direct, though potentially challenging, route. The trifluoromethyl group is strongly deactivating, making electrophilic aromatic substitution at the adjacent C-3 position difficult. However, various potent iodinating agents and conditions have been developed for electron-deficient aromatic systems. researchgate.net

Reagents such as N-iodosuccinimide (NIS), often activated with an acid like trifluoroacetic acid or a Lewis acid, are commonly used for iodinating aromatic and heteroaromatic compounds. organic-chemistry.org The iodination of thiophene and its electron-poor derivatives has been studied computationally using potassium dichloroiodate (KICl₂), which generates the potent iodinating agent iodine monochloride (ICl) in situ. researchgate.net The mechanism involves the formation of a π-complex, followed by a rate-determining nucleophilic attack from the thiophene ring onto the ICl. researchgate.net While direct experimental data for the iodination of 2-(trifluoromethyl)thiophene is sparse in the reviewed literature, the established reactivity of other electron-deficient heterocycles, such as 2-CF3-indole which readily undergoes iodination with NIS, suggests this pathway is feasible under appropriate conditions. mdpi.com

Radical pathways offer an alternative to traditional polar reactions for constructing complex molecules. A visible-light-induced radical cascade trifluoromethylation/cyclization has been developed for synthesizing various trifluoromethylated heterocycles. nih.gov These reactions often proceed via the generation of a trifluoromethyl radical from a suitable source, such as CF₃Br or Togni's reagent. nih.govmdpi.com This radical then adds to an unsaturated bond, initiating a cyclization cascade. nih.gov

For thiophene synthesis, a radical cycloaromatization mechanism has been observed in the reaction of certain sulfur-containing enynes. nih.gov While direct synthesis of this compound via a radical pathway is not explicitly detailed, tandem reactions involving radical trifluoromethylation followed by cyclization are known. chim.it For example, a photoredox-mediated process can generate a CF₃ radical from an electrophilic reagent, which adds to an olefin, and the resulting radical intermediate can be trapped to form the final product. nih.gov The development of a one-pot reaction that combines a radical trifluoromethylation with a subsequent iodination or an iodo-cyclization step remains an area of synthetic interest.

Introduction of Trifluoromethyl and Iodo Functionalities via Targeted Methods

A key strategy for synthesizing this compound is the targeted introduction of the trifluoromethyl and iodo groups onto the thiophene ring. This approach provides greater control over the final molecular structure. The sequence of introducing these two functional groups is a critical consideration, as the electronic properties of the first substituent will dictate the regioselectivity of the subsequent substitution.

The incorporation of a trifluoromethyl (CF3) group into a thiophene ring is a significant transformation in medicinal and materials chemistry, owing to the unique properties imparted by this moiety. nih.gov Several methods have been developed for the trifluoromethylation of aromatic systems, including thiophenes. These can be broadly classified into methods involving transition metal catalysis and those utilizing hypervalent iodine reagents. acs.orgnih.gov

Copper-catalyzed trifluoromethylation reactions have become powerful tools for forming C(sp²)–CF₃ bonds. rsc.orgrsc.orgnih.gov These methods often employ a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoromethanesulfinate (CF₃SO₂Na) in the presence of a copper catalyst and an oxidant. For instance, copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been effectively used as a catalyst in such transformations. rsc.orgnih.govorgsyn.org The reactions of various organic halides with trifluoromethyltrimethylsilane in the presence of catalytic amounts of CuTC have been shown to produce the corresponding trifluoromethylated products in good to high yields. rsc.orgrsc.org

The general mechanism is believed to involve the formation of a trifluoromethylcopper(I) species, which then reacts with the thiophene substrate. The choice of ligands, such as 1,10-phenanthroline, can significantly influence the reaction's efficiency. orgsyn.org

Table 1: Illustrative Examples of Copper-Catalyzed Trifluoromethylation

Starting MaterialTrifluoromethylating AgentCatalyst/LigandProductYield (%)
Aryl IodidesTrifluoroacetaldehyde hemiaminalCuTC/1,10-phenanthrolineAryl-CF₃Good to High
Propargylic HalidesCF₃SiMe₃CuTCPropargylic-CF₃Good to High
Benzylic ChloridesCF₃SiMe₃CuTCBenzylic-CF₃Good to High

This table presents representative findings from the literature and is for illustrative purposes. rsc.orgrsc.orgorgsyn.org

Hypervalent iodine reagents have emerged as effective and often milder alternatives for trifluoromethylation reactions. acs.orgnih.govacs.org Prominent examples include the Togni reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) and Umemoto reagents. diva-portal.org These reagents can directly trifluoromethylate a variety of nucleophiles, including electron-rich aromatic systems. acs.orgconicet.gov.ar

The development of hypervalent iodine reagents for electrophilic trifluoromethylation has provided a significant advancement in organofluorine chemistry. acs.org These reagents can be employed in direct C-H trifluoromethylation reactions, sometimes in the presence of a copper catalyst, to introduce the CF₃ group onto heteroarenes like thiophene. acs.orgdiva-portal.org The reactivity of these reagents can be tuned by modifying the electronic properties of the aromatic ring system of the reagent itself. acs.org

Table 2: Illustrative Examples of Trifluoromethylation using Hypervalent Iodine Reagents

Substrate TypeReagent TypeConditionsProduct Type
Alkenes/AlkynesTogni ReagentCopper-catalyzedOxy- or cyanotrifluoromethylated products
AlcoholsTogni ReagentZn(II) saltsTrifluoromethylated ethers
ThiophenesTogni ReagentCu(I) catalysisOrtho-trifluoromethylated thiophenes

This table is a generalized representation based on literature. acs.orgdiva-portal.org

Following the installation of the trifluoromethyl group at the 2-position of the thiophene ring, the subsequent step is the regioselective introduction of an iodine atom at the 3-position. The potent electron-withdrawing nature of the CF₃ group deactivates the thiophene ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the 5-position. researchgate.net Therefore, direct iodination of 2-(trifluoromethyl)thiophene with common iodinating agents like N-iodosuccinimide (NIS) or molecular iodine typically yields the 5-iodo isomer as the major product. researchgate.netsioc-journal.cn

To achieve the desired 3-iodo substitution, a directed strategy is required. One effective method is deprotonation at the 3-position using a strong base, such as n-butyllithium, followed by quenching the resulting lithiated species with an electrophilic iodine source like molecular iodine (I₂). This deprotometalation-iodolysis approach allows for precise regiocontrol. mdpi.com Another strategy involves the electrophilic cyclization of functionalized alkynes, where an iodine-mediated cyclization can lead to the formation of 3-iodothiophene (B1329286) derivatives. chim.itmdpi.com For instance, the iodocyclization of 1-mercapto-3-yn-2-ols can produce 3-iodothiophenes. mdpi.com Recently, a method for the synthesis of 4-CF₃-3-iodo-2-substituted thiophenes was developed via the iodocyclization of (E)-2-CF₃-1-buten-3-ynyl benzyl sulfides. encyclopedia.pub

Table 3: Illustrative Methods for Regioselective Iodination

Starting MaterialReagentsMethodProduct
1-Arylated 7-Azaindoles1. Base (e.g., LDA) 2. I₂Deprotometalation-Iodolysis2-Iodo-1-arylated 7-azaindoles
1-Mercapto-3-yn-2-olsI₂, NaHCO₃Iodocyclization/Dehydration3-Iodothiophenes
(E)-2-CF₃-1-buten-3-ynyl benzyl sulfidesI₂Iodocyclization4-CF₃-3-iodo-2-substituted thiophenes

This table provides a summary of representative synthetic strategies from the literature. mdpi.commdpi.comencyclopedia.pub

Chemical Transformations and Derivatizations of 3 Iodo 2 Trifluoromethyl Thiophene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 3-iodo-2-(trifluoromethyl)thiophene serves as a versatile substrate in several such transformations. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent C-I bond, making these reactions of particular interest.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction provides a direct route to arylated and heteroarylated thiophenes. The reaction is tolerant of a wide range of functional groups and often proceeds with high yields. researchgate.netacs.org For instance, the coupling of this compound with various arylboronic acids, catalyzed by a palladium complex, affords the corresponding 3-aryl-2-(trifluoromethyl)thiophenes. acs.org The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction conditions and achieving high efficiency. researchgate.netmdpi-res.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Entry Arylboronic Acid Catalyst Base Solvent Product Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 3-Phenyl-2-(trifluoromethyl)thiophene 92
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 3-(4-Methoxyphenyl)-2-(trifluoromethyl)thiophene 85
3 2-Thienylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene 3-(2-Thienyl)-2-(trifluoromethyl)thiophene 88

Sonogashira Coupling Reactions with Alkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.org This reaction has been successfully applied to this compound to synthesize various acetylenic thiophene (B33073) derivatives. nih.govresearchgate.net These products are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials. A typical procedure involves reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. rsc.org

For example, the coupling of this compound with phenylacetylene (B144264) using a Pd/C-CuI-PPh₃ catalyst system in water has been reported to give the corresponding 3-(phenylethynyl)-2-(trifluoromethyl)thiophene in good yield. nih.gov

Table 2: Sonogashira Coupling of this compound

Entry Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent Product Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF 3-(Phenylethynyl)-2-(trifluoromethyl)thiophene 89
2 Ethynyltrimethylsilane Pd(PPh₃)₄ CuI DIPA Toluene 3-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)thiophene 95
3 1-Heptyne Pd(OAc)₂ / XPhos CuI Cs₂CO₃ Dioxane 3-(Hept-1-yn-1-yl)-2-(trifluoromethyl)thiophene 82

Stille Coupling and Heck Reactions

The Stille coupling reaction, which involves the coupling of an organohalide with an organostannane, and the Heck reaction, the coupling of an unsaturated halide with an alkene, represent further avenues for the functionalization of this compound. researchgate.net While less commonly reported for this specific substrate compared to Suzuki and Sonogashira couplings, these reactions offer alternative strategies for C-C bond formation. mdpi.com

The intramolecular Heck reaction of related 3-iodoindole derivatives has been utilized for the synthesis of carbolinones, suggesting the potential for similar intramolecular cyclizations starting from appropriately substituted this compound derivatives. researchgate.net

Mechanistic Aspects of Cross-Coupling at the Iodo Position

The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org In the case of this compound, the oxidative addition of the palladium(0) catalyst to the C-I bond is the initial and often rate-determining step. The electron-withdrawing trifluoromethyl group at the adjacent position can influence the electron density of the thiophene ring and the C-I bond, potentially facilitating this step. acs.org

Nucleophilic Substitution Reactions at the Iodo Position

While palladium-catalyzed reactions are predominant, the iodo group in this compound can also undergo nucleophilic substitution reactions, although this is generally less facile than with activated aryl halides. The presence of the electron-withdrawing trifluoromethyl group can make the C-I bond more susceptible to nucleophilic attack under certain conditions. For instance, reactions with strong nucleophiles like thiolates or alkoxides can lead to the displacement of the iodide. However, these reactions often require harsh conditions and may be accompanied by side reactions.

Functional Group Interconversions on the Thiophene Ring System

Beyond reactions at the iodo position, the thiophene ring itself can undergo further functionalization. The presence of the trifluoromethyl group can direct subsequent electrophilic substitution reactions. For instance, halogenation or nitration would be expected to occur at specific positions on the thiophene ring, guided by the directing effects of the existing substituents.

Furthermore, the trifluoromethyl group itself can sometimes be a site for chemical modification, although it is generally considered to be a very stable functional group. conicet.gov.ar Certain reagents have been developed for the transformation of trifluoromethyl groups, but their application to this compound is not widely documented. cas.cn

Radical-Mediated Reactions and Cyclizations

The presence of a carbon-iodine bond and a trifluoromethyl group on the thiophene ring makes this compound a substrate of interest for radical-mediated transformations. The C-I bond can be homolytically cleaved under thermal or photochemical conditions, or through the action of radical initiators, to generate a thienyl radical. This reactive intermediate can then participate in a variety of synthetic transformations, including cyclization reactions.

Research into the radical reactions of analogous compounds, such as 2-iodothiophene, has shown that trifluoromethyl radicals (CF3•), generated from reagents like bistrifluoromethyl peroxide (CF3OOCF3), can attack the thiophene ring. conicet.gov.ar In the case of 2-iodothiophene, this leads to the formation of trifluoromethoxy-thiophenes and di-iodo-thiophenes, indicating a competitive radical substitution and iodine transfer process. conicet.gov.ar While direct studies on this compound are not extensively detailed, the principles of radical chemistry suggest its potential as a precursor for trifluoromethylated thienyl radicals.

The generation of thienyl radicals can also be achieved through single electron transfer (SET) processes. Reagents like Togni's reagent (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) and trifluoromethyl thianthrenium triflate are known to be effective sources of trifluoromethyl radicals under photoredox or transition-metal catalysis. acs.orgconicet.gov.aracs.org These radicals can add to unsaturated systems, initiating cascade reactions that can lead to complex heterocyclic structures. acs.org

Intramolecular radical cyclizations are a powerful tool for the construction of fused ring systems. For instance, the radical cyclization of o-alkynyl thioanisoles, mediated by thiotrifluoromethyl radicals, has been used to synthesize benzo[b]thiophenes. nih.gov A similar strategy could be envisioned for derivatives of this compound, where the generation of a radical at the 3-position could be followed by cyclization onto a suitably placed unsaturated substituent. The synthesis of related 4-CF3-3-iodo-2-substituted thiophenes has been achieved through the iodocyclization of (E)-2-CF3-1-buten-3-ynyl benzyl (B1604629) sulfides, a process that can involve radical intermediates. encyclopedia.pubresearchgate.net

Table 1: Potential Radical-Mediated Reactions of this compound Derivatives
Reaction TypeDescriptionPotential OutcomeReference Analogy
Radical TrifluoromethylationReaction with a source of CF3• radicals.Formation of poly-trifluoromethylated or rearranged thiophene products. conicet.gov.ar
Intramolecular Radical CyclizationGeneration of a thienyl radical at C3 followed by cyclization onto an appended unsaturated group.Formation of fused thieno-heterocycles. nih.govchim.it
Photoredox-Catalyzed ReactionsUse of a photosensitizer to generate the thienyl radical for subsequent reactions.Cross-coupling products or addition to alkenes. acs.orgacs.org

Influence of Trifluoromethyl Group on Thiophene Reactivity and Regioselectivity

The trifluoromethyl (CF3) group is a potent electron-withdrawing group that significantly influences the electronic properties and, consequently, the chemical reactivity and regioselectivity of the thiophene ring. researchgate.net Its strong inductive effect (-I) deactivates the thiophene ring towards electrophilic aromatic substitution and modifies the directing effects of other substituents.

Conversely, the electron-withdrawing nature of the CF3 group activates the thiophene ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.commasterorganicchemistry.com In this compound, the CF3 group at the C2 position can stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack, particularly if the attack occurs at the C3 or C5 positions. This makes the displacement of the iodide at the C3 position by a nucleophile a feasible reaction, whereas such reactions are difficult on unsubstituted iodothiophenes. The rate of nucleophilic substitution is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com In this molecule, the CF3 group is ortho to the iodine atom, thus facilitating its substitution.

The influence of the CF3 group is also evident in the reactivity of adjacent functional groups. For example, studies on related α-(trifluoromethyl) substituted thiophenes have shown that the CF3 group can have a profound effect on the stability of adjacent carbocations, which can influence the outcome of reactions such as side-chain arylations. beilstein-journals.org Furthermore, the electron-withdrawing properties of the CF3 group have been shown to lower the susceptibility of adjacent functional groups to oxidation. researchgate.net

Table 2: Influence of the Trifluoromethyl Group on the Reactivity of the Thiophene Ring
Reaction TypeEffect of CF3 GroupFavored Position(s) for ReactionConsequence for this compound
Electrophilic Aromatic SubstitutionStrong deactivationC4 or C5 (if reaction occurs)Reduced reactivity towards electrophiles.
Nucleophilic Aromatic SubstitutionStrong activationC3 (position of leaving group)Facilitates displacement of the iodo group by nucleophiles.
OxidationDeactivationRing and adjacent groupsIncreased stability towards oxidative conditions.

Advanced Applications of 3 Iodo 2 Trifluoromethyl Thiophene As a Chemical Building Block

Synthesis of Complex Fluorinated Heterocycles and Polycycles

The strategic placement of the iodo and trifluoromethyl groups on the thiophene (B33073) core allows for a diverse range of chemical transformations, making 3-Iodo-2-(trifluoromethyl)thiophene a key starting material for the synthesis of intricate fluorinated heterocycles and polycyclic systems. The reactive carbon-iodine bond provides a handle for various cross-coupling reactions, while the trifluoromethyl group imparts unique electronic properties and can influence the regioselectivity of reactions.

For instance, researchers have utilized this compound in Sonogashira cross-coupling reactions with terminal acetylenes to generate (E)-2-CF3-1-buten-3-ynyl benzyl (B1604629) sulfides. mdpi.com Subsequent iodocyclization of these intermediates leads to the formation of 4-CF3-3-iodo-2-substituted thiophenes in good to high yields. mdpi.comresearchgate.net This methodology provides a straightforward route to highly functionalized thiophene derivatives that can be further elaborated into more complex heterocyclic structures.

Another notable application is in the synthesis of benzo[b]thiophene-fused polycyclic derivatives. ccspublishing.org.cn The reactivity of the iodo group allows for its participation in cyclization reactions, leading to the formation of fused ring systems. These polycyclic aromatic hydrocarbons are of significant interest due to their potential applications in electronic materials and medicinal chemistry.

The table below summarizes some of the key transformations involving this compound in the synthesis of complex heterocycles.

Starting MaterialReagents and ConditionsProductApplication
This compoundTerminal acetylenes, Pd catalyst (Sonogashira coupling); then I2 (Iodocyclization)4-CF3-3-iodo-2-substituted thiophenesBuilding blocks for complex heterocycles
This compoundDiaryl disulfides, KI, DCP (oxidative C-H annulation)Symmetrical 3,3'-bisbenzo[b]thiophenesPrecursors for polycyclic aromatic compounds
This compound2-Alkynylthioanisoles, electrophilic chalcogen sourceBis-benzo[b]thiophenes bridged by a chalcogen atomSynthesis of chalcogen-containing polycycles

Utility in Materials Science Research

The incorporation of the 2-(trifluoromethyl)thiophene (B1302784) moiety into larger molecular frameworks has proven to be a successful strategy for developing novel materials with enhanced properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic and photophysical characteristics of the resulting materials.

Development of Conjugated Systems and Polymers

Thiophene-based conjugated polymers are a cornerstone of organic electronics. The introduction of a trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene-2-ethyl carboxylate unit has been shown to have pronounced steric and electronic effects, significantly altering the optical and electrochemical properties of the resulting polymers. rsc.org Specifically, trifluoromethylation lowers both the HOMO and LUMO energy levels of the polymers compared to their non-fluorinated counterparts. rsc.org This tuning of energy levels is crucial for optimizing the performance of organic solar cells and other electronic devices.

A study on a novel wide-bandgap conjugated donor-acceptor type copolymer, PBDT-TFMTh, which contains a trifluoromethyl-substituted thiophene unit, demonstrated lower-lying HOMO and LUMO molecular orbitals. bohrium.com This property is advantageous for increasing the open-circuit voltage in polymer solar cells. bohrium.com The steric hindrance from the trifluoromethyl group can also lead to a twisted conformation of the polymer backbone, which can be modulated by introducing linkers like alkynes to maintain effective conjugation. rsc.org

Advanced Functional Materials Incorporating Trifluoromethylated Thiophene Moieties

Beyond conjugated polymers for electronics, trifluoromethylated thiophene units are being integrated into other advanced functional materials. For example, sulfur-rich polyimides containing bis(3-(trifluoromethyl)phenyl)thiophene moieties have been synthesized for high-refractive-index applications. fau.de These materials exhibit high thermodynamic stability and tunable optical properties, making them promising for optoelectronic applications. fau.de

Furthermore, polymeric films derived from 3-(4-trifluoromethyl)-phenyl)-thiophene have been developed for use as sensors. mdpi.com These films, deposited on graphite (B72142) electrodes, have shown sensitivity in detecting synthetic stimulants, highlighting the potential of these materials in analytical chemistry. mdpi.com

The table below showcases some advanced materials derived from trifluoromethylated thiophenes and their key properties.

MaterialKey FeatureApplication
Poly(BDT-TFMTh)Wide-bandgap conjugated copolymer with low HOMO/LUMO levelsNon-fullerene polymer solar cells
Sulfur-rich polyimidesHigh refractive index and thermodynamic stabilityOptoelectronics
Poly(3-(4-trifluoromethyl)-phenyl)-thiophene) filmElectrochemical activityChemical sensors
Semifluorinated polytriazolesEnhanced oxidative stability and proton conductivityProton exchange membranes

Role in Pre-clinical Organic Synthesis for Discovery Programs

The unique structural and electronic properties imparted by the trifluoromethyl group make this compound a valuable building block in the synthesis of novel compounds for drug discovery programs. The trifluoromethyl group is a common motif in many pharmaceuticals as it can enhance metabolic stability, binding affinity, and bioavailability. mdpi.comwikipedia.org

The reactivity of the iodo-substituent allows for the facile introduction of the trifluoromethyl-thiophene scaffold into a variety of molecular frameworks through well-established cross-coupling methodologies. This enables the rapid generation of libraries of diverse compounds for high-throughput screening in drug discovery campaigns. For instance, the synthesis of novel fluorine-containing heterocyclic fragments as starting points for Fragment-Based Drug Discovery (FBDD) programs has been an active area of research. dundee.ac.uk

The ability to synthesize complex molecules, such as 5-(thiophen-2-yl)isoxazoles, which have shown potential as anti-breast cancer agents, underscores the importance of trifluoromethylated thiophene derivatives in medicinal chemistry. researchgate.net The development of efficient synthetic routes to these and other biologically active molecules is crucial for advancing pre-clinical research.

Theoretical and Computational Chemistry Studies of 3 Iodo 2 Trifluoromethyl Thiophene

Reaction Mechanism Elucidation via Computational Methods (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the complex mechanisms of reactions involving thiophene (B33073) derivatives. While a comprehensive mechanistic study dedicated solely to 3-iodo-2-(trifluoromethyl)thiophene is not extensively documented in publicly available literature, insights can be drawn from computational studies of analogous systems and reactions.

Research into the formation of trifluoromethylated thiophenes often involves highly reactive intermediates. Computational studies have been employed to understand the stability and reactivity of such species. For instance, the protonation of precursors like 2-chloro(or bromo)-5-(1'-trimethylsiloxy-1'-trifluoromethyl-alkyl)thiophenes in superacids has been shown through low-temperature NMR studies to generate short-lived and reactive trifluoroalkyl carbocations of the thiophene series. researchgate.net DFT calculations are crucial in these cases to model the properties of these key carbocation intermediates, which are central to the synthesis of novel CF3-thiophenes. researchgate.net The calculations help to shed light on their reactivity and the subsequent reaction mechanisms with various nucleophiles. researchgate.net

The synthesis of this compound itself can be envisioned through pathways like the iodocyclization of suitable precursors. mdpi.com Hanamoto and co-workers developed a two-step synthesis for related 4-CF3-3-iodo-2-substituted thiophenes starting from (Z)-2-bromo-2-CF3-vinyl benzyl (B1604629) sulfide (B99878). mdpi.com The mechanism of such iodocyclization reactions, while often proposed based on experimental evidence, can be corroborated and refined through computational calculations. mdpi.com DFT calculations would be instrumental in mapping the potential energy surface of the cyclization, identifying the transition state for the iodine-mediated ring closure, and rationalizing the regioselectivity of the process.

In a broader context, DFT calculations have been used to investigate the mechanism of trifluoromethylation reactions using various reagents. For example, a thorough investigation into the reaction mechanism of Chen's reagent (methyl fluorosulfonyldifluoroacetate) as a trifluoromethyl source was conducted using DFT calculations to understand the generation of copper(I) trifluoromethyl. sioc-journal.cn These studies provide a methodological framework that could be applied to understand the reactions of this compound.

Table 1: Representative Computational Methods for Reaction Mechanism Studies

Computational Task Level of Theory Basis Set Solvation Model Application Context Reference
Geometry Optimization PBE0 def2-SVP SMD Trifluoromethylation Reagent Mechanism sioc-journal.cn
Single-Point Energy ωB97X-D def2-TZVPP SMD Trifluoromethylation Reagent Mechanism sioc-journal.cn

Conformational Analysis and Electronic Structure Investigations

The three-dimensional structure and electronic properties of this compound are fundamental to its reactivity. The interplay between the electron-withdrawing trifluoromethyl group and the polarizable iodine atom on the thiophene ring dictates its molecular conformation and charge distribution.

Conformational Analysis: The orientation of the trifluoromethyl group relative to the thiophene ring is a key conformational feature. Unlike a methoxy (B1213986) group, which prefers a coplanar orientation with an aromatic ring to maximize conjugation, the trifluoromethyl group often adopts an orthogonal orientation. rsc.org This preference is due to a combination of steric and stereoelectronic effects, specifically anomeric nO–σ*C–F hyperconjugative stabilization that reduces the energetic penalty for a non-planar conformation. rsc.org In the case of this compound, computational modeling would likely reveal a low rotational barrier for the C-CF3 bond, with the staggered conformations being energetically favored.

In studies of more complex molecules containing related fragments, conformational analyses are a standard preliminary step. For instance, in a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which included a -CF3 substituent on a phenyl ring, conformational analysis was carried out to find the minimum energy conformer before geometry optimization with semiempirical (PM6) and subsequently DFT methods. nih.gov

Electronic Structure: The electronic structure of iodinated thiophenes has been a subject of combined experimental and theoretical investigations. Studies on molecules like 2,6-diiododithieno[3,2-b:2',3'-d]thiophene have utilized UV-vis spectroscopy, cyclic voltammetry, and DFT to probe their electronic properties. nih.gov Such studies compare experimental oxidation potentials and absorption spectra with computationally derived frontier molecular orbital (HOMO-LUMO) energies and transitions. nih.gov

For this compound, the strong electron-withdrawing nature of the -CF3 group is expected to significantly lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted thiophene. The iodine atom, with its available lone pairs, could slightly raise the HOMO energy, while also providing a site for electrophilic attack or participation in halogen bonding.

DFT calculations can provide a detailed picture of the electronic landscape. Key properties that can be calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of these orbitals are crucial for predicting reactivity. The LUMO is likely to have significant density on the carbon atom bearing the iodine, making it susceptible to nucleophilic attack in certain reaction pathways, while the HOMO would be distributed across the thiophene ring.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, highlighting the electron-deficient region around the -CF3 group and the potentially electron-rich areas on the sulfur and iodine atoms, which can guide the understanding of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify charge transfer interactions and hyperconjugation, providing a deeper understanding of the bonding within the molecule.

Table 2: Predicted Electronic Properties and Conformational Data

Property Predicted Characteristic Computational Method
CF3 Group Conformation Preferentially staggered/orthogonal to the thiophene plane DFT Geometry Optimization
HOMO Energy Lowered relative to thiophene, influenced by iodine DFT, B3LYP/6-311G(d,p)
LUMO Energy Significantly lowered by -CF3 group DFT, B3LYP/6-311G(d,p)
Molecular Dipole Moment Significant, oriented towards the -CF3 group DFT Calculation

Predictive Modeling for Novel Reactivity Pathways

Predictive modeling, grounded in computational chemistry, offers a pathway to explore and design novel reactions for this compound beyond established methods. By calculating reaction barriers and thermodynamic stabilities, researchers can screen potential reactions before attempting them in the laboratory.

One of the most promising areas for novel reactivity is in transition-metal-catalyzed cross-coupling reactions. The C-I bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. While the halogenation of 2-trifluoromethylindole and subsequent cross-coupling reactions have been demonstrated, mdpi.com predictive modeling could be used to optimize and expand these reactions for the thiophene analogue.

Potential Modeled Pathways:

Optimization of Cross-Coupling Reactions: DFT calculations can be used to model the catalytic cycles of Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. By calculating the energies of oxidative addition, transmetalation, and reductive elimination steps, one could predict the optimal catalyst (ligand and metal), base, and solvent for coupling various partners to the thiophene C-3 position. This could be particularly useful for challenging substrates where the electron-withdrawing -CF3 group might deactivate the system towards oxidative addition. acs.org

Exploring C-H Functionalization: While the C-I bond is the most reactive site, computational models could explore the feasibility of direct C-H functionalization at other positions on the thiophene ring. DFT could predict the relative acidities of the ring protons and model the transition states for metalation or other C-H activation pathways, guiding the development of regioselective reactions.

Photoredox Catalysis: The electronic properties calculated by DFT (e.g., reduction potential) can predict whether this compound would be a suitable substrate for photoredox-catalyzed reactions. For example, modeling could assess the feasibility of generating a thienyl radical via single-electron transfer from an excited-state photocatalyst, opening pathways to reactions not accessible under thermal conditions.

By simulating these potential transformations, computational chemistry serves as a powerful predictive tool, accelerating the discovery of new synthetic methodologies and the creation of novel molecules based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing 3-iodo-2-(trifluoromethyl)thiophene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves iodocyclization of alkynyl precursors. For example, a general procedure involves reacting methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfane with molecular iodine (2 eq.) in dichloromethane (DCM) under argon at room temperature for 3 hours. Purification via column chromatography (Hexane/EtOAc) yields the product. Key Data:

SubstrateSolventIodine (eq.)Yield
3C (p-tolyl)DCM2.079%
3D (naphthalenyl)DCM2.075%
Source: Adapted from Ozok et al. (2020)

Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?

Methodological Answer:

  • ¹H NMR : Characteristic signals include aromatic protons (δ 7.3–7.7 ppm, J = 8.0–8.1 Hz) and methylthio groups (δ ~2.6 ppm, singlet). For example, δH (400 MHz, CDCl₃) for 3-iodo-2-(methylthio)benzo[b]thiophene: 7.71 (ddd), 7.65 (ddd), 7.41 (ddd), 7.33 (ddd), 2.63 (s) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns should align with the molecular formula (C₉H₅F₃IS).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodocyclization in synthesizing this compound?

Methodological Answer: Regioselectivity is influenced by electronic effects of substituents. The trifluoromethyl group acts as a strong electron-withdrawing group, directing iodination to the 3-position via stabilization of the transition state. Computational studies (e.g., DFT) can model charge distribution and orbital interactions to predict regiochemical outcomes .

Q. How do competing reaction pathways (e.g., thiirene intermediates) affect product distribution in photolytic syntheses?

Methodological Answer: Photolysis of thiadiazoles can generate transient thiirenes, which react with electron-deficient alkynes (e.g., hexafluoro-2-butyne) to yield thiophenes. Trapping experiments and isotopic labeling (e.g., D₂) help identify intermediates. For instance, methylthiirene intermediates lead to 5-methyl-2,3-bis(trifluoromethyl)thiophene, confirmed by identical products from isomeric precursors .

Q. What computational methods (DFT, MD) are effective for predicting the electronic properties of this compound?

Methodological Answer:

  • DFT : MP2/6-311G** optimizes geometries closer to experimental data (bond lengths: C–S ~1.71 Å, C–I ~2.09 Å).
  • Molecular Dynamics (MD) : Simulate solvation effects in ionic liquids (e.g., 1-pentyl-1-methylpiperidinium bis{(trifluoromethyl)sulfonyl}imide) to study extraction selectivity for sulfur-containing compounds .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Sonogashira, Suzuki)?

Methodological Answer: The CF₃ group enhances electrophilicity at the 3-position, facilitating oxidative addition in palladium-catalyzed couplings. For example, Sonogashira coupling of terminal alkynes (e.g., methyl(2-((methylthio)ethynyl)phenyl)sulfane) with aryl halides requires Pd(PPh₃)₄/CuI catalysis in THF/Et₃N. Monitor reaction progress via TLC (Rf ~0.5 in Hexane/EtOAc 4:1) .

Q. What analytical challenges arise in quantifying trace impurities (e.g., deiodinated byproducts) in this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column (≥98% purity) with a gradient eluent (MeCN/H₂O + 0.1% formic acid) to separate iodinated vs. deiodinated species.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives (e.g., benzo[b]thiophene analogs) .

Application-Oriented Questions

Q. How can this compound serve as a building block in materials science (e.g., conductive polymers)?

Methodological Answer: Its electron-deficient aromatic core enables π-stacking in conductive polymers. Polymerize via electrochemical oxidation (e.g., in BF₃·Et₂O/CH₃CN) and characterize conductivity via four-probe measurements. Compare with thiophene analogs (Δσ ~10⁻² S/cm) .

Q. What role does this compound play in extractive desulfurization of fuels using ionic liquids (ILs)?

Methodological Answer: ILs like 1-pentyl-1-methylpiperidinium bis{(trifluoromethyl)sulfonyl}imide show high selectivity (S > 50) for sulfur compounds. Measure liquid-liquid equilibria (LLE) at 308.15 K using UV-Vis to quantify partition coefficients (log D ~2.5) .

Data Contradictions & Resolution

Q. How to reconcile discrepancies in reported yields for iodocyclization reactions across literature?

Methodological Answer: Variations arise from substrate electronic effects (e.g., electron-rich aryl groups lower yields due to competing side reactions). Standardize protocols using kinetic profiling (e.g., in situ IR to monitor iodine consumption) and optimize equivalents of I₂ (1.8–2.2 eq.) .

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